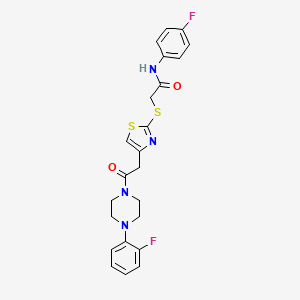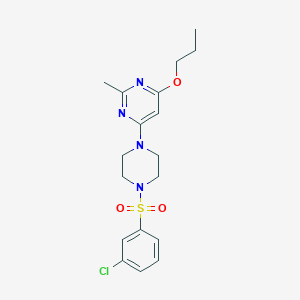
4-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains a piperazine ring, which is a common structural motif found in many pharmaceuticals due to its ability to modulate the pharmacokinetic properties of a drug substance . The presence of the chlorophenyl and pyrimidine groups suggests that this compound may have interesting chemical and biological properties.
Synthesis Analysis
While specific synthesis methods for this compound are not available, piperazine derivatives can be synthesized through various methods, including the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), and nuclear magnetic resonance (NMR) spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of chemical bonds present.Scientific Research Applications
Synthesis and Antiproliferative Activity
Researchers have synthesized a series of derivatives similar to the compound , focusing on their antiproliferative activity against human cancer cell lines. For instance, Mallesha et al. (2012) reported the synthesis of new pyrimidine derivatives evaluated for their antiproliferative effect using the MTT assay method against four human cancer cell lines, identifying compounds with good activity on all cell lines except K562, highlighting the potential of these compounds as anticancer agents (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Antimicrobial Activity
The antimicrobial properties of related compounds have also been explored. Krishnamurthy et al. (2011) synthesized novel sulfonamide and carboxamide derivatives, demonstrating potent inhibitory activity against specific Gram-positive and Gram-negative bacteria, indicating the potential of these compounds in developing new antimicrobial agents (Krishnamurthy, Vinaya, Prasanna, Raghava, & Rangappa, 2011).
Inhibition of Lipid Peroxidation
In the context of preventing oxidative stress, a novel series of compounds with structural similarities has been investigated for their potent inhibitory effects on lipid peroxidation, an important factor in cellular damage and aging. Braughler et al. (1987) described two compounds from this series as potent inhibitors, highlighting their potential in therapeutic applications aimed at mitigating oxidative stress-related diseases (Braughler, Pregenzer, Chase, Duncan, Jacobsen, & Mccall, 1987).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-[4-(3-chlorophenyl)sulfonylpiperazin-1-yl]-2-methyl-6-propoxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN4O3S/c1-3-11-26-18-13-17(20-14(2)21-18)22-7-9-23(10-8-22)27(24,25)16-6-4-5-15(19)12-16/h4-6,12-13H,3,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDSCAYZPHRMPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2993638.png)
![4-[2-Phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]morpholine](/img/structure/B2993639.png)
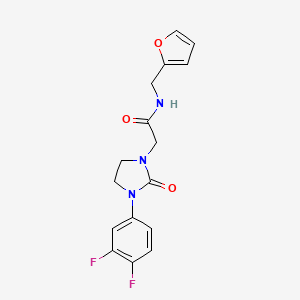
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B2993644.png)


![2,4-difluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2993649.png)
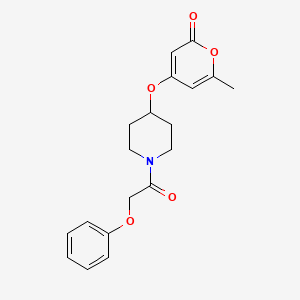
![2-(3,4-dimethylphenyl)-N~8~-(4-methylphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2993651.png)
![1-(2-Chlorophenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2993655.png)
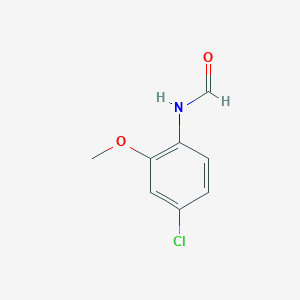

![(Z)-methyl 2-(1-(3-((3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2993660.png)
